2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide
Overview
Description
2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of cytokine production. 2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide has been shown to activate the transcription factor NF-κB, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-α, IL-6, and IFN-γ, which are involved in the immune response. 2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized, and it has been extensively studied for its anti-cancer properties. However, 2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide has some limitations as well. It has been shown to have limited efficacy in some types of cancer, and it can be toxic at high doses.
Future Directions
There are several future directions for the study of 2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide. One area of focus is the development of new analogs of 2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide that may have improved efficacy and reduced toxicity. Another area of focus is the study of the combination of 2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide with other anti-cancer agents, such as radiation therapy and chemotherapy. Additionally, the potential use of 2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide in the treatment of other diseases, such as autoimmune disorders, is an area of ongoing research.
Scientific Research Applications
2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and stimulate the immune system. 2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide has also been shown to have potential as a radiosensitizer, making cancer cells more susceptible to radiation therapy.
properties
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-5-17(19(23)21-13-16-7-6-10-20-12-16)22(26(4,24)25)18-11-14(2)8-9-15(18)3/h6-12,17H,5,13H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQLJKOMHQHDDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=CC=C1)N(C2=C(C=CC(=C2)C)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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